
5,6,8-Trifluoro-3,4-dihydronaphthalen-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6,8-Trifluoro-3,4-dihydronaphthalen-2(1H)-one is a fluorinated organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,8-Trifluoro-3,4-dihydronaphthalen-2(1H)-one typically involves the introduction of fluorine atoms into a naphthalene derivative. Common methods might include:
Electrophilic fluorination: Using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce fluorine atoms.
Nucleophilic fluorination: Using reagents like potassium fluoride (KF) or cesium fluoride (CsF) in polar aprotic solvents.
Industrial Production Methods
Industrial production methods for fluorinated compounds often involve large-scale fluorination reactions under controlled conditions to ensure safety and efficiency. These methods might include:
Continuous flow reactors: For better control over reaction conditions and improved safety.
Batch reactors: For smaller-scale production or specialized compounds.
Analyse Des Réactions Chimiques
Types of Reactions
5,6,8-Trifluoro-3,4-dihydronaphthalen-2(1H)-one can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogen exchange reactions using reagents like sodium iodide (NaI) in acetone.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: NaI in acetone for halogen exchange.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of iodinated derivatives.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex fluorinated compounds.
Biology: Potential use in the development of fluorinated pharmaceuticals with improved metabolic stability.
Medicine: Investigation as a potential drug candidate due to its unique chemical properties.
Industry: Use in the development of advanced materials with specific properties, such as increased thermal stability or resistance to degradation.
Mécanisme D'action
The mechanism of action of 5,6,8-Trifluoro-3,4-dihydronaphthalen-2(1H)-one would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, altering their activity. The presence of fluorine atoms can influence the compound’s binding affinity and metabolic stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5,6,7-Trifluoro-3,4-dihydronaphthalen-2(1H)-one
- 5,6,8-Trifluoro-1,2,3,4-tetrahydronaphthalene
- 5,6,8-Trifluoro-2-naphthol
Uniqueness
5,6,8-Trifluoro-3,4-dihydronaphthalen-2(1H)-one is unique due to its specific substitution pattern and the presence of three fluorine atoms, which can significantly alter its chemical and physical properties compared to non-fluorinated analogs. This uniqueness can make it particularly valuable in applications requiring specific reactivity or stability.
Propriétés
Formule moléculaire |
C10H7F3O |
|---|---|
Poids moléculaire |
200.16 g/mol |
Nom IUPAC |
5,6,8-trifluoro-3,4-dihydro-1H-naphthalen-2-one |
InChI |
InChI=1S/C10H7F3O/c11-8-4-9(12)10(13)6-2-1-5(14)3-7(6)8/h4H,1-3H2 |
Clé InChI |
OJDGTHVYUWSLNW-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(CC1=O)C(=CC(=C2F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


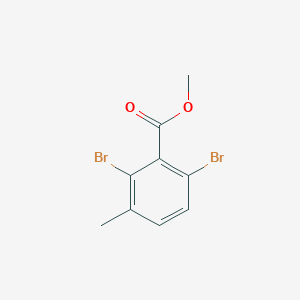
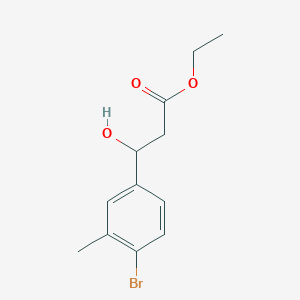
![2,2-Difluoro-5,7-diiodobenzo[d][1,3]dioxol-4-ol](/img/structure/B13673185.png)
![(4-Bromo-6-methoxypyrazolo[1,5-a]pyridin-3-yl)methanol](/img/structure/B13673194.png)
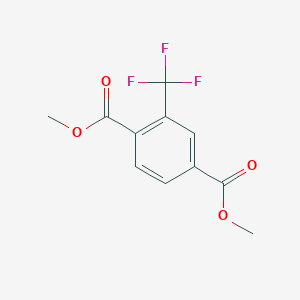
![1-(6-Methylimidazo[1,2-b]pyridazin-3-yl)ethanone](/img/structure/B13673204.png)
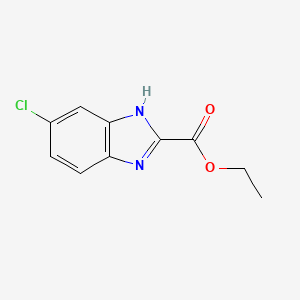
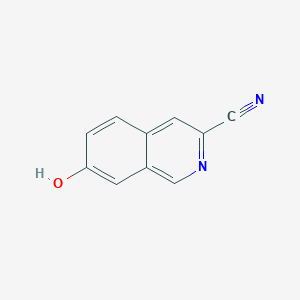


![6-Bromo-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B13673240.png)

![3,5,7-Tribromo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13673257.png)

